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Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone

methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1][2][3] This technical guide

provides a comprehensive overview of the pharmacodynamics of pinometostat as observed in

early-phase clinical trials, with a focus on its mechanism of action, target engagement, and

clinical activity in patients with advanced acute leukemias, particularly those with mixed-lineage

leukemia (MLL) gene rearrangements (MLL-r).

Mechanism of Action: Targeting the Epigenetic
Machinery
Pinometostat functions as a potent and highly selective S-adenosyl methionine (SAM)

competitive inhibitor of DOT1L.[4] DOT1L is the sole known histone methyltransferase

responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[5] In MLL-

rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading

to hypermethylation of H3K79 at specific gene loci. This epigenetic alteration drives the

overexpression of leukemogenic genes, such as HOXA9 and MEIS1, ultimately blocking

hematopoietic differentiation and promoting leukemia cell proliferation.[5][6]

Pinometostat specifically binds to the SAM pocket of DOT1L, inducing a conformational

change that enhances the affinity between the inhibitor and the enzyme.[5] By blocking the

catalytic activity of DOT1L, pinometostat leads to a reduction in H3K79 methylation,
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subsequent downregulation of MLL fusion target gene expression, and ultimately, induction of

apoptosis in MLL-rearranged leukemia cells.[7][8] Preclinical studies have demonstrated that

prolonged exposure to pinometostat is necessary to induce cell death and tumor regression.
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Figure 1: Mechanism of Action of Pinometostat in MLL-Rearranged Leukemia.

Pharmacodynamic Profile in Early-Phase Trials
The primary pharmacodynamic endpoint in early clinical studies of pinometostat was the

modulation of H3K79 methylation in patient samples. The first-in-human Phase 1 trial
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(NCT01684150) enrolled adult patients with relapsed or refractory acute leukemias, with a

focus on those harboring MLL rearrangements.[1][2]

Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of

pinometostat from preclinical and clinical studies.

Parameter Value Assay System Reference

Ki for DOT1L 80 pM
Cell-free enzymatic

assay
[4][9]

Selectivity >37,000-fold
Against other histone

methyltransferases
[1][10]

Cellular IC50

(H3K79me2)
2.6 nM

MV4-11 cells (MLL-

AF4)
[4]

IC50 (Proliferation) 4 nM
MOLM13 cells (MLL-

AF9)
[4]

IC50 (Proliferation) 4 nM
MV4-11 cells (MLL-

AF4)
[4]

Table 1: In Vitro

Potency and

Selectivity of

Pinometostat.
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Dose Level
Pharmacodynamic

Effect
Patient Population Reference

54 mg/m²/day

Reduction in global

H3K79me2 levels in

PBMCs (7% to 88%)

Adult acute leukemia [1]

54 mg/m²/day

2 complete remissions

in patients with

t(11;19)

Adult acute leukemia [1]

90 mg/m²/day

Maximal exposure

and methylation

inhibition

Adult acute leukemia [1]

70 & 90 mg/m²

≥ 80% reduction in

H3K79 methylation at

MLL-r target genes

(HOXA9, MEIS1) in

leukemic blasts

Pediatric

relapsed/refractory

MLL-r acute leukemia

[11]

Table 2: Clinical

Pharmacodynamic

Activity of

Pinometostat.

Experimental Protocols
Phase 1 Clinical Trial Design (NCT01684150)

This was an open-label, multicenter study involving dose-escalation and dose-expansion

cohorts.[1]

Patient Population: Adult patients with relapsed or refractory acute leukemias, with a

significant portion having MLL gene rearrangements.[1]

Dosing Regimen: Pinometostat was administered as a continuous intravenous (CIV)

infusion. The initial dose-escalation phase involved a 21-day infusion within a 28-day cycle.

This was later amended to a continuous 28-day infusion based on pharmacokinetic and
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pharmacodynamic data showing the need for sustained exposure.[1][12] Doses of 54

mg/m²/day and 90 mg/m²/day were selected for the expansion cohorts.[1][2]

Pharmacodynamic Assessments: Serial peripheral blood mononuclear cells (PBMCs) were

collected from patients. Leukemic blasts were isolated from these samples for the analysis of

H3K79 dimethylation (H3K79me2) levels.[13]

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-Seq) for H3K79me2 Analysis

Sample Preparation: Leukemic blasts were isolated from patient peripheral blood or bone

marrow samples.

Chromatin Crosslinking and Shearing: Formaldehyde was used to crosslink proteins to DNA.

The chromatin was then sheared into smaller fragments using sonication.

Immunoprecipitation: An antibody specific for H3K79me2 was used to immunoprecipitate the

chromatin fragments containing this modification.

DNA Purification and Sequencing: The DNA was purified from the immunoprecipitated

complexes and subjected to high-throughput sequencing.

Data Analysis: The sequencing reads were aligned to the human genome to identify the

genomic regions enriched for H3K79me2. The level of enrichment at specific gene loci, such

as HOXA9 and MEIS1, was quantified.
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Figure 2: Workflow of the Phase 1 Clinical Trial of Pinometostat.

Clinical Activity and Future Directions
The early-phase clinical trials of pinometostat provided proof-of-concept for the therapeutic

targeting of DOT1L in MLL-rearranged leukemia.[1] While the monotherapy showed modest

clinical activity, with a few complete remissions observed, it established a favorable safety
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profile.[1][2] The most common adverse events included fatigue, nausea, constipation, and

febrile neutropenia.[1][2]

The pharmacodynamic data clearly demonstrated on-target activity, with significant reductions

in H3K79 methylation at key leukemogenic genes.[1][11] This molecular response, however,

did not always translate into durable clinical responses in a broad patient population.

Mechanisms of resistance to pinometostat have been investigated, with studies pointing

towards increased expression of drug efflux transporters like ABCB1 and activation of

alternative signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[6]

These findings have paved the way for exploring combination therapies. The safety profile of

pinometostat suggests its potential for use with other anti-leukemic agents.[1] Ongoing and

future research will likely focus on combining pinometostat with standard chemotherapy or

other targeted agents to enhance its efficacy and overcome potential resistance mechanisms.
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Figure 3: Summary of Pinometostat's Early-Phase Clinical Trial Outcomes and Future
Outlook.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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